3-oxoadipyl-CoA

β-ketoadipate pathway thiolase kinetics aromatic degradation

Authentic 3-oxoadipyl-CoA is critical for β-ketoadipate pathway studies, yet generic analogs (2-oxoadipate, 3-oxoglutarate) fail as substrates. Our high-purity product resolves this bottleneck. • Defined Km (150 µM for thiolase, vs. 10 µM for CoA) enables precise kinetic measurements. • Chlorosubstituted analogs are uncompetitive inhibitors; only the native scaffold yields valid data. • Supports enzyme screening, inhibitor profiling, and adipic acid precursor biosynthesis. Supplied with verified purity for reproducible results across academic and industrial R&D programs.

Molecular Formula C27H42N7O20P3S
Molecular Weight 909.6 g/mol
Cat. No. B1242118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxoadipyl-CoA
Molecular FormulaC27H42N7O20P3S
Molecular Weight909.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)CCC(=O)O)O
InChIInChI=1S/C27H42N7O20P3S/c1-27(2,22(41)25(42)30-6-5-16(36)29-7-8-58-18(39)9-14(35)3-4-17(37)38)11-51-57(48,49)54-56(46,47)50-10-15-21(53-55(43,44)45)20(40)26(52-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15,20-22,26,40-41H,3-11H2,1-2H3,(H,29,36)(H,30,42)(H,37,38)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t15-,20-,21-,22+,26-/m1/s1
InChIKeyVKKKAAPGXHWXOO-BIEWRJSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxoadipyl-CoA Procurement Guide


3-Oxoadipyl-CoA (CAS 6008-96-4, MW 909.64 g/mol), also designated β-ketoadipyl-CoA, is a C27 dicarboxylic CoA thioester that serves as the penultimate intermediate in the bacterial β-ketoadipate pathway for aromatic compound degradation [1]. The compound is characterized as a 3-oxo-acyl CoA derivative with an S-(3-oxoadipyl) moiety linked to coenzyme A, with predicted water solubility of 3.41 g/L and ALOGPS logP of -0.11 [2]. It is commercially available as the S-(3-oxoadipyl) derivative of coenzyme A for research applications in enzymology, metabolic engineering, and biocatalysis .

β-Ketoadipate pathway reconstitution & enzymology
Metabolic engineering & biocatalysis research
Stock preparation may require solubility optimization

Why Generic CoA Cannot Replace 3-Oxoadipyl-CoA


3-Oxoadipyl-CoA occupies a structurally unique position within the CoA thioester family that precludes generic substitution. The β-ketoadipyl-CoA thiolase (EC 2.3.1.174) from Pseudomonas knackmussii exhibits a Km of 150 μM for 3-oxoadipyl-CoA versus 10 μM for coenzyme A, demonstrating a 15-fold difference in binding affinity that reflects specific molecular recognition [1]. Structurally analogous compounds such as 2-oxoadipate and 3-oxoglutarate function only as poor substrates for the upstream 3-oxoadipate:succinyl-CoA transferase, while 4-methyl-3-oxoadipate shows only minimal activity [2]. Furthermore, the enzyme fails to convert chlorosubstituted analogs including 2-chloro-3-oxoadipate, which act as uncompetitive inhibitors [1]. These substrate specificity constraints confirm that the native 3-oxoadipyl-CoA scaffold—featuring a 3-oxohexanedioate backbone with precise carboxylate spacing—is non-negotiable for accurate kinetic measurements and pathway reconstitution studies.

Generic CoA exhibits substantially different enzyme binding affinity, distorting kinetic measurements.
Structural analogues (2-oxoadipate, 3-oxoglutarate) show negligible substrate activity with upstream transferase.
Chlorinated analogues act as uncompetitive inhibitors, not as substrates, confounding assay interpretations.

Quantitative Evidence for 3-Oxoadipyl-CoA Specificity


Thiolase Substrate Affinity

In direct kinetic measurements with purified 3-oxoadipyl-CoA thiolase (EC 2.3.1.174) from Pseudomonas knackmussii (strain B13), 3-oxoadipyl-CoA exhibits a Michaelis constant (Km) of 150 μM, while the co-substrate coenzyme A shows a Km of 10 μM under identical conditions [1]. This 15-fold difference in affinity (150 vs 10 μM) establishes the enzyme's differential recognition of the acyl-CoA substrate versus free CoA and provides a quantitative benchmark for assessing enzyme preparation activity and substrate quality.

Thiolase Substrate Affinity
Head-to-head
3-Oxoadipyl-CoA: Km 150 µM CoA: Km 10 µM 15-fold difference in affinity
Supports substrate-specific procurement; validates thiolase assay context.
Data from purified Pseudomonas knackmussii enzyme; pH 7.8.
β-ketoadipate pathway thiolase kinetics aromatic degradation

Transferase Substrate Selectivity

For the upstream enzyme 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6) that generates 3-oxoadipyl-CoA, the native substrate 3-oxoadipate exhibits a Km of 0.4 mM and succinyl-CoA a Km of 0.2 mM at pH optimum 8.4 [1]. In direct comparative testing, 2-oxoadipate and 3-oxoglutarate function only as poor substrates, while 2-chloro- and 2-methyl-3-oxoadipate are not converted [1]. 4-Methyl-3-oxoadipate shows some activity but is categorized as a poor substrate [2]. This defined exclusion profile demonstrates that 3-oxoadipyl-CoA production from alternative precursors is kinetically disfavored, reinforcing the necessity of using authentic 3-oxoadipyl-CoA for downstream assays.

Transferase Substrate Selectivity
Head-to-head
Native 3-oxoadipate: Km 0.4 mM Analogues (2-oxoadipate, 3-oxoglutarate, 4-methyl-3-oxoadipate): poor or no activity
Confirms authentic 3-oxoadipyl-CoA required; analogue substitution fails.
Purified transferase from Pseudomonas sp. strain B13; pH 8.4.
CoA transferase substrate specificity enzyme engineering

Thiolase Inhibitor Profile

3-Oxoadipyl-CoA thiolase from Pseudomonas knackmussii is inhibited uncompetitively by three structurally related compounds: 2-chloro-3-oxoadipate, 2-hydroxy-3-oxoadipate, and 5-chloro-4-oxopentanoate [1]. Notably, the enzyme participates in 3-oxoadipate degradation but fails to convert chlorosubstituted compounds, despite the organism's ability to degrade chloroaromatics via alternative routes [1]. This inhibitor sensitivity pattern is distinct from other thiolases in the same organism and provides a functional fingerprint for verifying enzyme identity and substrate authenticity in biochemical assays.

Thiolase Inhibitor Profile
Head-to-head
Uncompetitively inhibited by 2-chloro-3-oxoadipate, 2-hydroxy-3-oxoadipate, 5-chloro-4-oxopentanoate
Inhibitor profile provides QC reference; avoid chlorinated contaminants.
No quantitative Ki reported; inhibition confirmed uncompetitive.
enzyme inhibition thiolase specificity halogenated aromatics

Solubility and logP Profile

Computational physicochemical predictions for 3-oxoadipyl-CoA indicate water solubility of 3.41 g/L and ALOGPS logP of -0.11 [1]. The compound is classified as a very hydrophobic molecule with the HMDB annotation 'practically insoluble (in water)' [2], while ContaminantDB describes it as 'slightly soluble (in water)' [3]. This apparent discrepancy between predicted solubility (3.41 g/L) and experimental annotation reflects the compound's amphipathic nature—the hydrophilic CoA moiety confers moderate aqueous solubility while the 3-oxoadipyl hydrocarbon backbone contributes hydrophobicity. In contrast to simpler short-chain acyl-CoAs such as acetyl-CoA (highly water-soluble), 3-oxoadipyl-CoA requires careful attention to solvent selection and storage conditions to prevent aggregation or precipitation during enzymatic assays.

Solubility and logP Profile
Class-level
Predicted water solubility 3.41 g/L; logP -0.11 Annotations vary: 'practically insoluble' to 'slightly soluble'
Solubility context requires assay-specific optimization.
Computational prediction; experimental validation recommended.
CoA thioester properties solubility formulation

Thiolase Dual Substrate Activity

The 3-oxoadipyl-CoA thiolase (EC 2.3.1.174) from Escherichia coli and Pseudomonas sp. strain Y2 exhibits dual substrate specificity, also catalyzing the cleavage of 3-oxo-5,6-didehydrosuberyl-CoA (EC 2.3.1.223) to produce 2,3-didehydroadipyl-CoA and acetyl-CoA in the phenylacetate degradation pathway [1]. This functional promiscuity is not shared by biosynthetic thiolases such as acetoacetyl-CoA thiolase, which exhibit narrower substrate chain-length specificity [2]. The dual activity confirms that 3-oxoadipyl-CoA thiolase belongs to the degradative thiolase subclass capable of accepting substrates with broader chain lengths, a property that distinguishes this enzyme family from biosynthetic thiolases.

Thiolase Dual Substrate Activity
Class-level
Same enzyme polypeptide catalyzes EC 2.3.1.174 and EC 2.3.1.223 (3-oxo-5,6-didehydrosuberyl-CoA)
Enzyme source identity verification needed for procurement.
Based on E. coli and Pseudomonas Y2 thiolase characterization.
enzyme promiscuity thiolase phenylacetate pathway

3-Oxoadipyl-CoA Application Scenarios


β-Ketoadipate Pathway Enzymology

3-Oxoadipyl-CoA is essential for in vitro reconstitution and kinetic analysis of the terminal steps of the β-ketoadipate pathway. The established Km values for 3-oxoadipyl-CoA thiolase (150 μM for substrate, 10 μM for CoA) at pH 7.8 [5] provide a quantitative framework for assay development and enzyme activity verification. Researchers characterizing recombinant thiolase variants, performing inhibitor screening, or validating enzyme preparations from aromatic-degrading bacteria require authentic 3-oxoadipyl-CoA to generate reliable comparative kinetic data—alternative substrates such as 2-oxoadipate or 3-oxoglutarate fail to support productive turnover [6].

Adipic Acid and 3-Hydroxyadipic Acid Production

3-Oxoadipyl-CoA serves as a critical branch-point intermediate in engineered microbial production of dicarboxylic acids. Patents disclose gene-modified microorganisms wherein heterologous enzymes catalyze the reduction of 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoA, a precursor to adipic acid and α-hydromuconic acid [5]. Additionally, fermentative production of β-ketoadipate from gaseous substrates (CO₂, CO, H₂) utilizes heterologous 3-oxoadipyl-CoA thiolase (EC 2.3.1.-) to condense succinyl-CoA and acetyl-CoA, followed by thioesterase-mediated conversion to 3-ketoadipate [6]. Procurement of high-purity 3-oxoadipyl-CoA is required for enzyme screening, pathway bottleneck identification, and analytical method development in these industrial biotechnology applications.

Thiolase Specificity and Engineering

The degradative thiolase family, which includes 3-oxoadipyl-CoA thiolase, is distinguished from biosynthetic thiolases by its capacity to accept substrates with broad chain lengths [5]. 3-Oxoadipyl-CoA thiolase also catalyzes the cleavage of 3-oxo-5,6-didehydrosuberyl-CoA (EC 2.3.1.223) [6]. Researchers investigating structure-function relationships in thiolase active sites, engineering enzyme variants with altered substrate specificity, or developing biocatalytic cascades for non-natural CoA thioesters require authentic 3-oxoadipyl-CoA as the native reference substrate against which engineered activities are benchmarked. The defined inhibitor profile (2-chloro-3-oxoadipate, 2-hydroxy-3-oxoadipate) [7] further enables inhibitor screening and mechanistic studies.

Aromatic Degradation Pathway Analysis

3-Oxoadipyl-CoA is the universal penultimate intermediate in the bacterial degradation of diverse aromatic compounds including benzoate, 3-chlorobenzoate, and protocatechuate via the β-ketoadipate pathway [5]. The compound's defined kinetic parameters (Km = 150 μM for thiolase) [6] and substrate specificity constraints (chlorosubstituted analogues are not converted) [6] make it an essential analytical standard for monitoring pathway flux in environmental isolates, quantifying metabolite accumulation in bioremediation studies, and validating genomic predictions of aromatic catabolic capacity. The 15-fold affinity difference between 3-oxoadipyl-CoA and free CoA provides a quantitative benchmark for detecting pathway bottlenecks.

Application
Selection Property
Validation Focus
β-Ketoadipate Pathway Reconstitution
Substrate specificity for thiolase kinetics
Km benchmarking with native enzyme
Dicarboxylic Acid Bioproduction
Pathway intermediate for reductive or condensative routes
Enzyme screening and pathway flux analysis
Thiolase Structure-Function Studies
Broad chain-length substrate acceptance vs. biosynthetic thiolases
Activity verification against native reference substrate
Aromatic Degradation Pathway Monitoring
Quantitative benchmark for metabolite flux
Detection of pathway bottlenecks using affinity differences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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